4-amino-6-methoxy-N'-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide
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Overview
Description
4-amino-6-methoxy-N’-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene ring in this compound adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methoxy-N’-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be introduced through the reaction of the quinoline derivative with hydrazine hydrate.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methoxy-N’-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 4-amino-6-methoxy-N’-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide is not fully understood, but it is believed to involve the following:
Molecular Targets: The compound may interact with various enzymes and receptors in the body, leading to its biological effects.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinoline derivatives: Known for their antimalarial activity.
Thiophene derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-amino-6-methoxy-N’-(thiophen-2-ylcarbonyl)quinoline-3-carbohydrazide is unique due to the combination of the quinoline and thiophene rings, which may confer unique biological activities and chemical properties not seen in other compounds.
Properties
Molecular Formula |
C16H14N4O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-amino-6-methoxy-N'-(thiophene-2-carbonyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H14N4O3S/c1-23-9-4-5-12-10(7-9)14(17)11(8-18-12)15(21)19-20-16(22)13-3-2-6-24-13/h2-8H,1H3,(H2,17,18)(H,19,21)(H,20,22) |
InChI Key |
ACASEAHKFFEPSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)NNC(=O)C3=CC=CS3)N |
Origin of Product |
United States |
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